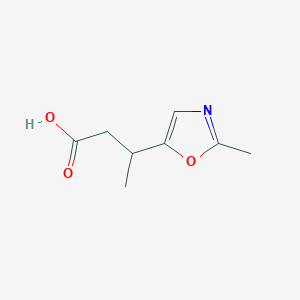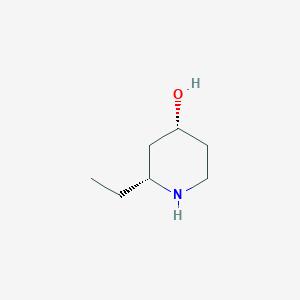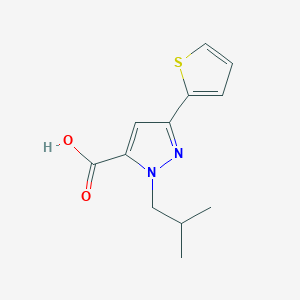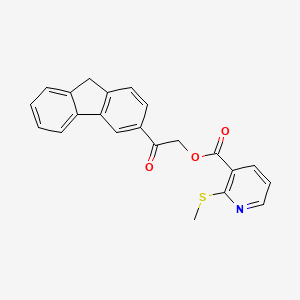
2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide typically involves the reaction of 4-hydroxy-3-methylaniline with dimethylamine and acetic anhydride. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: 60-80°C
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the material science industry, this compound is explored for its use in the development of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-N-(4-hydroxyphenyl)acetamide
- 2-(Dimethylamino)-N-(3-methylphenyl)acetamide
- 2-(Dimethylamino)-N-(4-hydroxy-3-ethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide is unique due to the presence of both a hydroxyl group and a methyl group on the aromatic ring. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-9(4-5-10(8)14)12-11(15)7-13(2)3/h4-6,14H,7H2,1-3H3,(H,12,15) |
Clé InChI |
KIAPPNPNBWZHID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















